N-(6-methoxypyridin-3-yl)pyridine-4-carboxamide N-(6-methoxypyridin-3-yl)pyridine-4-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC10048605
InChI: InChI=1S/C12H11N3O2/c1-17-11-3-2-10(8-14-11)15-12(16)9-4-6-13-7-5-9/h2-8H,1H3,(H,15,16)
SMILES: COC1=NC=C(C=C1)NC(=O)C2=CC=NC=C2
Molecular Formula: C12H11N3O2
Molecular Weight: 229.23 g/mol

N-(6-methoxypyridin-3-yl)pyridine-4-carboxamide

CAS No.:

Cat. No.: VC10048605

Molecular Formula: C12H11N3O2

Molecular Weight: 229.23 g/mol

* For research use only. Not for human or veterinary use.

N-(6-methoxypyridin-3-yl)pyridine-4-carboxamide -

Specification

Molecular Formula C12H11N3O2
Molecular Weight 229.23 g/mol
IUPAC Name N-(6-methoxypyridin-3-yl)pyridine-4-carboxamide
Standard InChI InChI=1S/C12H11N3O2/c1-17-11-3-2-10(8-14-11)15-12(16)9-4-6-13-7-5-9/h2-8H,1H3,(H,15,16)
Standard InChI Key IQZBSOABMMIATF-UHFFFAOYSA-N
SMILES COC1=NC=C(C=C1)NC(=O)C2=CC=NC=C2
Canonical SMILES COC1=NC=C(C=C1)NC(=O)C2=CC=NC=C2

Introduction

Structural and Molecular Characteristics

The molecular formula of N-(6-methoxypyridin-3-yl)pyridine-4-carboxamide is C₁₂H₁₁N₃O₂, with a molecular weight of 229.24 g/mol . Its structure comprises two aromatic rings: a 6-methoxypyridine moiety linked via a carboxamide bridge to a pyridine ring substituted at the 4-position. The methoxy group (-OCH₃) at the 6-position of the pyridine ring enhances electron-donating effects, influencing the compound's reactivity and binding affinity to biological targets.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₂H₁₁N₃O₂
Molecular Weight229.24 g/mol
logP (Partition Coefficient)1.77
Hydrogen Bond Donors1
Hydrogen Bond Acceptors5
Polar Surface Area48.96 Ų

These properties suggest moderate lipophilicity, facilitating membrane permeability, while the polar surface area indicates potential solubility in aqueous environments .

Synthetic Methodologies

The synthesis of N-(6-methoxypyridin-3-yl)pyridine-4-carboxamide likely follows established protocols for carboxamide formation. A representative route involves:

  • Activation of Pyridine-4-carboxylic Acid: The carboxylic acid group is activated using coupling reagents such as HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

  • Amide Bond Formation: Reaction with 6-methoxypyridin-3-amine in the presence of a base (e.g., triethylamine) in dichloromethane (DCM) or dimethylformamide (DMF).

  • Purification: Chromatographic techniques (e.g., silica gel column chromatography) or recrystallization to isolate the pure product.

Key reaction parameters include temperature (0–25°C), solvent choice, and stoichiometric ratios, which optimize yields above 70% for analogous compounds.

Spectroscopic Characterization

Structural confirmation of N-(6-methoxypyridin-3-yl)pyridine-4-carboxamide relies on advanced spectroscopic techniques:

  • ¹H NMR: Expected signals include a singlet for the methoxy group (~δ 3.85 ppm), aromatic protons in the pyridine rings (δ 7.0–8.5 ppm), and an amide NH resonance (~δ 10.2 ppm) .

  • ¹³C NMR: Distinct peaks for the carbonyl carbon (~δ 165 ppm), methoxy carbon (~δ 55 ppm), and aromatic carbons (δ 110–150 ppm).

  • Mass Spectrometry: A molecular ion peak at m/z 229.24 (M+H⁺) and fragmentation patterns consistent with cleavage of the amide bond .

Biological Activity and Mechanisms

While direct biological data for N-(6-methoxypyridin-3-yl)pyridine-4-carboxamide are unavailable, its structural analogs exhibit promising therapeutic profiles:

  • Anticancer Activity: Pyridine carboxamides inhibit kinase signaling pathways, such as PI3K/Akt/mTOR, which are dysregulated in cancers. For example, quinoline derivatives demonstrate IC₅₀ values <1 μM in breast cancer cell lines.

  • Antimicrobial Effects: Pyridine-based compounds disrupt bacterial cell wall synthesis by targeting penicillin-binding proteins, with MIC (Minimum Inhibitory Concentration) values ranging from 2–8 μg/mL against Staphylococcus aureus.

  • Anti-inflammatory Action: Modulation of COX-2 and TNF-α pathways has been observed in related pyrazine carboxamides, reducing inflammation in murine models.

Table 2: Inferred Biological Profiles of Structural Analogs

Compound ClassTarget PathwayIC₅₀/MIC
Quinoline CarboxamidesPI3K Inhibition0.5–1.2 μM
Pyrazine DerivativesBacterial Growth2–8 μg/mL
Pyridine AmidesCOX-2 Inhibition10–15 nM

Stability and Reactivity

N-(6-Methoxypyridin-3-yl)pyridine-4-carboxamide exhibits stability under ambient conditions but is susceptible to hydrolysis in strongly acidic or basic environments due to the labile amide bond . The chloro-substituted analogs demonstrate enhanced electrophilicity, facilitating nucleophilic substitution reactions at the 2-position.

Pharmacokinetic Considerations

Predicted ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties include:

  • Absorption: High gastrointestinal absorption (Caco-2 permeability >5 × 10⁻⁶ cm/s) .

  • Metabolism: Hepatic oxidation via CYP3A4, yielding hydroxylated metabolites.

  • Half-Life: Estimated 4–6 hours in murine models, necessitating twice-daily dosing for therapeutic efficacy.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator